REACTION_CXSMILES
|
[OH-:1].[Na+].[NH2:3][CH2:4][CH2:5][NH:6][CH2:7][CH2:8][NH2:9].[N+:10]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[S:19](Cl)(=[O:21])=[O:20])([O-:12])=[O:11]>O.O1CCCC1.C(Cl)Cl>[N+:10]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[S:19]([NH:3][CH2:4][CH2:5][NH:6][CH2:7][CH2:8][NH:9][S:19]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[N+:10]([O-:12])=[O:11])(=[O:20])=[O:1])(=[O:21])=[O:20])([O-:12])=[O:11] |f:0.1|
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
NCCNCCN
|
Name
|
|
Quantity
|
41.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic phase is washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvent, 37.5 g of crystals
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)NCCNCCNS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |